molecular formula C12H17BrN2O3 B13986974 Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate

Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate

Cat. No.: B13986974
M. Wt: 317.18 g/mol
InChI Key: DDUPQGWYBFSHBW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate (CAS: 2246368-58-9) is a pyrazole-based heterocyclic compound featuring a tetrahydropyran (THP) protecting group at the N1 position, a bromo substituent at C4, and a methyl group at C3. The ethyl ester at C3 enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry, particularly for coupling reactions or further functionalization.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

ethyl 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H17BrN2O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7H2,1-2H3

InChI Key

DDUPQGWYBFSHBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)C)C2CCCCO2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Initial synthesis focuses on creating the 5-methylpyrazole-3-carboxylate core:

Reaction Scheme:

Diethyl acetylenedicarboxylate + Methylhydrazine → Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Typical Conditions:

Parameter Specification Source
Solvent Ethanol
Temperature 0-5°C (initial), then RT
Reaction Time 4-6 hours
Yield 78-85%

Bromination Protocol

Position-selective bromination employs phosphorus tribromide derivatives:

Optimized Bromination:

Component Quantity Role
POBr₃ 1.2 eq Brominating agent
DMF Catalytic Catalyst
Dichloroethane Solvent Reaction medium
Temperature 80-85°C
Time 8-12 hours

This step achieves >90% conversion to ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Tetrahydropyran Protection

The THP group is introduced through nucleophilic substitution:

Key Reaction Parameters:

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate + Dihydropyran → Target Compound
Condition Value Source
Catalyst PPTS (pyridinium p-toluenesulfonate)
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 12-16 hours
Yield 65-72%

Alternative Synthetic Routes

Copper-Mediated Bromination

Adapted from similar pyrazole brominations:

Parameter Specification
Starting Material Ethyl 4-amino-5-methyl-1-THP-pyrazole-3-carboxylate
Brominating Agent CuBr₂/tert-butyl nitrite
Solvent Acetonitrile
Temperature 60-65°C
Time 3-5 hours
Yield 68-75%

Critical Process Considerations

4.1 Purification Techniques

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:4)
  • Recrystallization from ethanol/water (3:1)

4.2 Analytical Confirmation

Technique Characteristic Signal
¹H NMR δ 1.36 (t, ester CH₃), 3.92 (s, pyrazole-CH₃), 4.32 (q, OCH₂)
MS m/z 317.18 [M+H]⁺
IR 1725 cm⁻¹ (ester C=O)

Yield Optimization Data

Step Maximum Yield Critical Factors
Cyclization 85% Strict temperature control
Bromination 92% Moisture exclusion
THP Protection 72% Catalyst freshness
Overall Process 48-52% Sequential purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); and catalysts like palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

    Cyclization Reactions: Catalysts like Lewis acids or bases, and solvents like dichloromethane (DCM) or acetonitrile.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.

    Cyclization Reactions: More complex heterocyclic compounds with additional ring structures.

Scientific Research Applications

Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

  • Key Differences: Substituents: Contains a cyano group at C5 and a phenyl group at C4 (vs. bromo and methyl groups in the target compound). Reactivity: The cyano group enhances electrophilicity, facilitating nucleophilic additions, whereas the bromo substituent in the target compound is more suited for Suzuki or Ullmann cross-coupling reactions . Applications: Used in the synthesis of fused heterocycles due to its dual amino and hydroxyl functionalities .

Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate

  • Key Differences :
    • Core Structure: Pyrrole (5-membered ring with one nitrogen) vs. pyrazole (5-membered ring with two adjacent nitrogens).
    • Substituents: Lacks bromine and THP protection but includes propyl and methyl groups.
    • Stability: The THP group in the target compound improves stability under acidic conditions compared to unprotected pyrroles .

Physicochemical Properties

Melting Points and Solubility

  • Ethyl 4-bromo-5-methyl-THP-pyrazole-3-carboxylate : Melting point data are unavailable in the provided evidence, but the THP group likely reduces crystallinity compared to simpler esters.
  • Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate : Melts at 98°C, with solubility in polar aprotic solvents like 1,4-dioxane .
  • Ethyl cyanoacetate derivatives (e.g., 11b): Typically exhibit higher melting points (e.g., 148°C for brominated analogs) due to increased polarity from cyano groups .

Chromatographic Behavior

  • Ethyl acetate-soluble analogs (e.g., polyphenols in Plantago depressa) show K-values ranging from 0.3 to 1.2 in petroleum ether–ethyl acetate–methanol–water systems, suggesting moderate hydrophobicity . The bromo and THP groups in the target compound would likely increase its retention time in reversed-phase HPLC compared to non-halogenated analogs.

Crystallographic and Hydrogen-Bonding Patterns

  • The THP group may introduce steric hindrance, altering packing efficiency compared to simpler esters .
  • Comparison with Pyrromethenes : Brominated pyrromethenes (e.g., 5,5′-dibromo-4,4′-dimethyl-3,3′-dipropylpyrromethene) exhibit planar structures stabilized by π-π stacking, whereas the THP group in the target compound would disrupt such interactions .

Biological Activity

Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H17BrN2O3
  • Molecular Weight : 317.18 g/mol
  • CAS Number : 2246368-58-9
  • IUPAC Name : Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate

The structure includes a pyrazole ring, a tetrahydropyran moiety, and a bromine substituent, which may contribute to its biological activities .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound shares structural similarities with other potent antimicrobial agents. For instance, studies have shown that related pyrazole compounds have demonstrated efficacy against various bacterial strains and fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. A review highlighted that several pyrazole compounds possess significant anti-inflammatory activity, often surpassing standard treatments like indomethacin. The mechanism generally involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Analgesic Effects

In vivo studies have indicated that certain pyrazole compounds exhibit analgesic effects comparable to established analgesics. For example, derivatives have shown to inhibit pain responses in animal models effectively. This compound may also possess similar analgesic properties due to its structural characteristics .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as brominated compounds and tetrahydropyran derivatives. The versatility in synthesis methods allows for modifications that could enhance its biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds is presented in the table below:

Compound NameStructural FeaturesSimilarity Index
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylateTrifluoromethyl group instead of methyl0.88
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridineDifferent heterocyclic structure0.72
tert-butyl 6-bromo-1H-indazole-1-carboxylateIndazole core instead of pyrazole0.68

This table illustrates the unique aspects of ethyl 4-bromo-5-methyl structure while indicating potential pathways for further research on related compounds that might exhibit similar or enhanced properties.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives showed up to 93% inhibition of interleukin levels in vitro, indicating strong anti-inflammatory potential compared to standard drugs like dexamethasone .
  • Antimicrobial Efficacy : In another study, various pyrazole compounds were tested against multiple bacterial strains, with some showing promising results comparable to traditional antibiotics at low concentrations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrazole core. For example, bromination at the 4-position can be achieved using phosphorus oxybromide (POBr₃) in acetonitrile under reflux conditions, as demonstrated in analogous pyrazole derivatives . The tetrahydropyran (THP) protecting group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to prevent hydrolysis. Purification often employs silica-gel chromatography, followed by recrystallization from acetone or ethyl acetate for crystalline yield optimization .

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Software like SHELX (for refinement) and Mercury (for visualization) are critical . For routine analysis, ¹H NMR and ¹³C NMR in DMSO-d₆ or CDCl₃ are used. Key signals include the ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and the THP ring protons (δ ~3.5–4.0 ppm for oxane protons) . LC-MS or ESI-MS confirms molecular weight, with fragmentation patterns identifying the bromine isotope signature .

Q. What functional groups influence reactivity in this compound?

  • Methodological Answer :

  • Bromine at C4 : A leaving group for Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • THP group : Protects the pyrazole N1 position; stable under basic conditions but cleaved by acidic hydrolysis.
  • Ester at C3 : Hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in pyrazole derivatives?

  • Methodological Answer : High-resolution X-ray diffraction identifies regiochemistry (e.g., bromine placement) and confirms the THP ring conformation. SHELXL refines hydrogen bonding networks, while Mercury's "Materials Module" analyzes packing motifs (e.g., π-π stacking or halogen bonds) . For example, graph set analysis (R²₂(8) motifs) can reveal intermolecular interactions stabilizing the crystal lattice .

Q. What strategies optimize cross-coupling reactions involving the bromine substituent?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling with boronic acids.
  • Solvent/Base : Use DMF or THF with K₂CO₃ for deprotonation.
  • Monitoring : TLC (hexane:ethyl acetate) or in situ NMR tracks reaction progress.
  • Challenges : Steric hindrance from the THP group may require elevated temperatures (80–100°C) .

Q. How do hydrogen-bonding patterns affect supramolecular assembly?

  • Methodological Answer : The ester carbonyl and THP oxygen act as hydrogen-bond acceptors. Using Etter’s graph theory, analyze motifs like D (donor) and A (acceptor) patterns. For instance, a C=O···H–N interaction (2.8–3.0 Å) may form chains, while THP oxygen participates in weaker C–H···O bonds (3.2–3.5 Å), influencing solubility and melting points .

Q. What computational methods predict biological activity of such pyrazole derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity.
  • QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with activity.
  • ADMET Prediction : Tools like SwissADME evaluate lipophilicity (LogP ~2.5–3.0) and blood-brain barrier penetration .

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